molecular formula C10H10N2O3 B1381481 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid CAS No. 1566992-83-3

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Cat. No.: B1381481
CAS No.: 1566992-83-3
M. Wt: 206.2 g/mol
InChI Key: GRLBGBWIVIUUOM-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique quinoxaline structure, which is known for its stability and reactivity. The presence of both carboxylic acid and ketone functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
  • 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-4-carboxylic acid
  • 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-sulfonic acid

Uniqueness: 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential in drug development make it a valuable compound in scientific research .

Biological Activity

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS No. 1566992-83-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a molecular weight of approximately 206.20 g/mol. The compound features a quinoxaline core structure, which is known for its diverse biological activities.

Structural Information

  • SMILES : CC1(CC2=CC=CC=C2NC1=O)C(=O)O
  • InChI Key : ZSTNDRNEHHDPQB-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of quinoxaline compounds, including this compound. Notably:

  • Cell Line Studies : In vitro evaluations against various cancer cell lines have shown promising results. For instance:
    • HeLa Cells : The compound demonstrated significant antiproliferative effects with an IC50 value of approximately 0.126μM0.126\mu M.
    • SMMC-7721 Cells : Exhibited an IC50 of 0.071μM0.071\mu M.
    • K562 Cells : Showed an IC50 value of 0.164μM0.164\mu M .

The mechanism underlying the anticancer activity involves several pathways:

  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization with an IC50 of 3.97μM3.97\mu M, which is critical for cancer cell division and proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through the cell cycle.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, contributing to its overall anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoxaline structure can significantly influence biological activity:

  • Electron-Drawing vs. Electron-Releasing Groups : Compounds with electron-releasing groups (e.g., methoxy groups) showed enhanced activity compared to those with electron-withdrawing groups (e.g., halogens).
  • Positioning of Substituents : The placement of substituents on the quinoxaline ring affects binding affinity and biological activity .

Case Studies

Several case studies have documented the efficacy of similar quinoxaline derivatives:

  • Study on Antitumor Activity :
    • A derivative structurally related to 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline was tested against multiple cancer types and showed promising results in inhibiting tumor growth.
    • The study emphasized the importance of structural modifications in enhancing therapeutic potency .

Properties

IUPAC Name

3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-9(13)12-7-4-2-3-6(10(14)15)8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLBGBWIVIUUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC(=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
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3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
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3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
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3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 5
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 6
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

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